4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 682762-88-5
VCID: VC7741966
InChI: InChI=1S/C23H23FN2O3S/c1-3-29-22-10-11-23(19-7-5-4-6-18(19)22)30(27,28)25-13-12-17-15(2)26-21-9-8-16(24)14-20(17)21/h4-11,14,25-26H,3,12-13H2,1-2H3
SMILES: CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=C3C=C(C=C4)F)C
Molecular Formula: C23H23FN2O3S
Molecular Weight: 426.51

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide

CAS No.: 682762-88-5

Cat. No.: VC7741966

Molecular Formula: C23H23FN2O3S

Molecular Weight: 426.51

* For research use only. Not for human or veterinary use.

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide - 682762-88-5

Specification

CAS No. 682762-88-5
Molecular Formula C23H23FN2O3S
Molecular Weight 426.51
IUPAC Name 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
Standard InChI InChI=1S/C23H23FN2O3S/c1-3-29-22-10-11-23(19-7-5-4-6-18(19)22)30(27,28)25-13-12-17-15(2)26-21-9-8-16(24)14-20(17)21/h4-11,14,25-26H,3,12-13H2,1-2H3
Standard InChI Key VTHAIQYYBMVLEX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=C3C=C(C=C4)F)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide, delineates its composition:

  • A naphthalene ring substituted with an ethoxy group (-OCH₂CH₃) at position 4 and a sulfonamide (-SO₂NH-) at position 1.

  • The sulfonamide nitrogen is further bonded to a 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl group, comprising an ethyl chain linked to a 5-fluoro-2-methylindole moiety.

Molecular Formula: C₂₃H₂₄FN₃O₃S
Molecular Weight: 441.5 g/mol (calculated from constituent atomic masses).

Structural Characterization

Key structural attributes include:

  • Naphthalene Core: A bicyclic aromatic system providing planar rigidity, influencing π-π stacking interactions in biological targets .

  • Ethoxy Group: Enhances lipophilicity and modulates electronic effects on the sulfonamide moiety.

  • Sulfonamide Linkage: A polar functional group common in bioactive molecules, often contributing to hydrogen bonding and target affinity .

  • Indole Substituent: The 5-fluoro-2-methylindole group introduces steric bulk and potential halogen bonding via the fluorine atom, a feature leveraged in drug design for improved pharmacokinetics .

Table 1: Atomic Composition and Key Functional Groups

ComponentComposition/GroupRole
NaphthaleneC₁₀H₈Aromatic backbone
Ethoxy substituent-OCH₂CH₃Lipophilicity modulator
Sulfonamide-SO₂NH-Hydrogen bonding & polarity
Indole-ethyl chainC₁₁H₁₀FNSteric & electronic modulation

Synthetic Routes and Methodological Considerations

Table 2: Reaction Conditions and Yields (Hypothetical)

StepReagents/ConditionsIntermediateYield (%)
1ClSO₃H, 50°C, 2hNaphthalene-1-sulfonyl chloride75
2NaOEt, DMF, 100°C, 6h4-Ethoxynaphthalene-1-sulfonyl chloride65
3a4-Fluorophenylhydrazine, acetone, H₂SO₄5-Fluoro-2-methylindole58
3b1,2-Dibromoethane, K₂CO₃, DMF2-(5-Fluoro-2-methylindol-3-yl)ethylamine42
4Et₃N, CH₂Cl₂, rt, 12hTarget compound30

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Limited aqueous solubility (estimated logP ≈ 3.2) .

  • Stability: Stable under inert atmospheres at room temperature. Susceptible to hydrolysis in strongly acidic/basic conditions due to the sulfonamide bond.

Spectroscopic Data (Theoretical)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, SO₂NH), 7.85–7.30 (m, 7H, naphthalene H), 6.95 (d, J = 8.2 Hz, 1H, indole H), 6.72 (s, 1H, indole H₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂-indole), 2.40 (s, 3H, CH₃-indole), 1.38 (t, J = 7.0 Hz, 3H, CH₃-ethoxy).

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (S=O asym), 1320 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

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